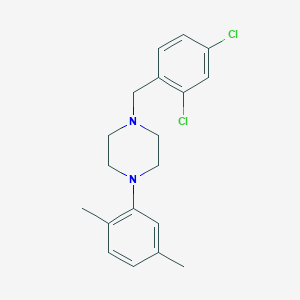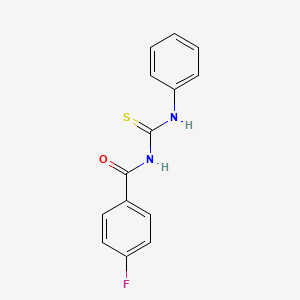![molecular formula C17H16ClN3O5 B5724087 N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This molecule has been widely used in scientific research for its ability to modulate gene expression and epigenetic regulation.
作用機序
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide selectively inhibits the activity of HAT p300/CBP-associated factor (PCAF) by binding to the acetyl-CoA binding site of the enzyme. This prevents the enzyme from acetylating histones and other proteins, leading to changes in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for HAT p300/CBP-associated factor (PCAF). This compound has been shown to be effective in both in vitro and in vivo experiments. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research involving N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. One area of interest is the role of HATs in cancer and other diseases. This compound has been shown to be effective in inhibiting tumor growth in animal models of cancer. Future research could focus on developing more potent and selective inhibitors of HATs for use in cancer therapy. Another area of interest is the role of HATs in neurodegenerative diseases. This compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Future research could focus on developing HAT inhibitors for use in treating these diseases. Finally, future research could focus on optimizing the pharmacokinetics of this compound to improve its effectiveness in animal studies.
合成法
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be synthesized using a multistep process involving the reaction of 4-chloro-3-methylphenol with acetic anhydride, followed by reaction with 4-nitrophenylhydrazine and ethyl chloroformate. The final product is obtained through the reaction of the intermediate compound with N-(2-aminoethyl)imidazole.
科学的研究の応用
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been widely used in scientific research for its ability to selectively inhibit the activity of HAT p300/CBP-associated factor (PCAF). This molecule has been shown to modulate gene expression and epigenetic regulation, making it a valuable tool for studying the role of HATs in various biological processes. This compound has been used to investigate the role of HATs in cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-11-8-14(6-7-15(11)18)25-10-17(22)26-20-16(19)9-12-2-4-13(5-3-12)21(23)24/h2-8H,9-10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFLZZHJIFDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)
![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)



![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)
![ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate](/img/structure/B5724064.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)